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molecular formula C8H6N2 B1680401 Quinoxaline CAS No. 91-19-0

Quinoxaline

Cat. No. B1680401
M. Wt: 130.15 g/mol
InChI Key: XSCHRSMBECNVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648037B2

Procedure details

To the solution of 2-9-2 (0.228 g, 0.745 mmol), (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (0.219 g, 0.894 mmol) and Triphenylphosphine (0.293 g, 1.117 mmol) in THF (3.72 ml), the Diisopropyl azodicarboxylate (0.217 ml, 1.117 mmol) was added dropwise at room temperature. The mixture was stirred at room temperature for 2 h. The mixture was concentrated. The crude product was purified by combiflash (25 g silica gel, 0-40% ethyl acetate in Hexanes) to give 1-1-1 (0.320 g, 0.600 mmol, 81% yield). MS-ESI, m/z=534.45 (M+1)+.
[Compound]
Name
2-9-2
Quantity
0.228 g
Type
reactant
Reaction Step One
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
0.293 g
Type
reactant
Reaction Step One
Quantity
0.217 mL
Type
reactant
Reaction Step One
Name
Quantity
3.72 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Identifiers

REACTION_CXSMILES
O[C@@H:2]1[CH2:6][N:5]([C:7](OC(C)(C)C)=O)[C@H:4]([C:14](OC)=O)[CH2:3]1.[C:18]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:37]([C:45](OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[N:37]1[C:3]2[C:4](=[CH:14][CH:18]=[CH:6][CH:2]=2)[N:5]=[CH:7][CH:45]=1

Inputs

Step One
Name
2-9-2
Quantity
0.228 g
Type
reactant
Smiles
Name
Quantity
0.219 g
Type
reactant
Smiles
O[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
0.293 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.217 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
3.72 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by combiflash (25 g silica gel, 0-40% ethyl acetate in Hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.6 mmol
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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